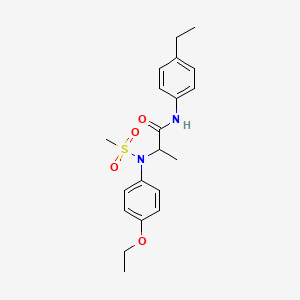![molecular formula C23H25N3O4 B4021338 N-[(8-hydroxy-5-nitro-7-quinolinyl)(4-isopropylphenyl)methyl]-2-methylpropanamide](/img/structure/B4021338.png)
N-[(8-hydroxy-5-nitro-7-quinolinyl)(4-isopropylphenyl)methyl]-2-methylpropanamide
Description
Synthesis Analysis
The synthesis of compounds related to N-[(8-Hydroxy-5-nitro-7-quinolinyl)(4-isopropylphenyl)methyl]-2-methylpropanamide involves multiple steps, including condensation, nitration, and functional group transformations. The specific synthesis pathways for closely related compounds emphasize the importance of precise reaction conditions and the use of suitable reagents to achieve the desired molecular structure. Studies on similar quinoline and nitro compound syntheses provide insights into potential methods for synthesizing this compound, focusing on reaction efficiency and purity of the final product (Snyderwine et al., 1987).
Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms within the compound and how this influences its chemical behavior and interactions. For compounds within the quinoline family, techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are vital for elucidating their complex structures. These methods have revealed detailed insights into the molecular configuration, including bond lengths, angles, and spatial arrangement, which are crucial for understanding the compound's reactivity and physical properties (Argilagos et al., 1998).
Chemical Reactions and Properties
The chemical reactions and properties of this compound are influenced by its functional groups and molecular structure. Studies on related compounds have shown that nitro groups and quinoline cores participate in a variety of chemical reactions, including redox reactions, nucleophilic substitutions, and conjugation processes. These reactions can significantly alter the compound's chemical behavior, leading to the formation of new derivatives with distinct properties (Kawazoe et al., 1978).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, solubility, and stability, are critical for its handling and application in various domains. These properties are determined by the compound's molecular structure and can be influenced by factors like polarity, molecular weight, and intermolecular forces. Research on similar compounds provides valuable information on how structural features affect physical properties, facilitating the prediction of these characteristics for this compound (Jiang et al., 2003).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability under various conditions, and interactions with other molecules, are essential for understanding its potential applications and safety considerations. The presence of reactive functional groups, such as the nitro group and amide linkage, suggests that the compound may undergo specific chemical transformations, influencing its utility in synthetic chemistry and potential biological activity (Wang et al., 2009).
properties
IUPAC Name |
N-[(8-hydroxy-5-nitroquinolin-7-yl)-(4-propan-2-ylphenyl)methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-13(2)15-7-9-16(10-8-15)20(25-23(28)14(3)4)18-12-19(26(29)30)17-6-5-11-24-21(17)22(18)27/h5-14,20,27H,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHTXSKBEMIRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-])NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-allyl-4-hydroxy-5-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4021261.png)


![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4021276.png)

![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4021287.png)
![4,4'-[(5-nitro-2-thienyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4021299.png)
![3-[(4-chlorophenyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4021306.png)


![4-(5-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4021325.png)
![5-[(5-ethyl-2-thienyl)methylene]-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4021330.png)
![1-[3-(2,3-dimethoxy-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-2,5-pyrrolidinedione](/img/structure/B4021346.png)
